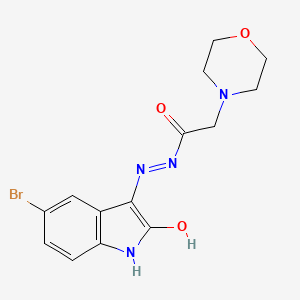

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)-

Description

The compound 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is a hydrazide-hydrazone derivative characterized by a morpholine ring conjugated to an acetic acid backbone, which is further linked to a 5-bromo-2-oxo-indolinylidene moiety via a hydrazide bond.

Properties

CAS No. |

86873-18-9 |

|---|---|

Molecular Formula |

C14H15BrN4O3 |

Molecular Weight |

367.20 g/mol |

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C14H15BrN4O3/c15-9-1-2-11-10(7-9)13(14(21)16-11)18-17-12(20)8-19-3-5-22-6-4-19/h1-2,7,16,21H,3-6,8H2 |

InChI Key |

DUWXSCULAGXYDP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a multi-step organic reaction sequence that can be summarized as follows:

Formation of the Hydrazide Intermediate

The starting material is often a 5-bromo-substituted indole derivative or its acid chloride form. This intermediate is reacted with hydrazine or a hydrazine derivative to form the hydrazide functional group. This step requires careful control of temperature and pH to avoid side reactions and degradation.Condensation with 4-Morpholineacetic Acid or Derivative

The hydrazide intermediate is then condensed with 4-morpholineacetic acid or its activated derivative (such as an acid chloride or ester) to form the hydrazone linkage. This condensation typically proceeds under mild acidic or neutral conditions to favor the (Z)-isomer formation, which is the thermodynamically stable configuration.Purification and Isolation

The crude product is purified by recrystallization or chromatographic techniques to obtain the pure (Z)-isomer of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazide formation | 5-Bromo-indole acid chloride + Hydrazine | Temperature: 0–5 °C; solvent: dry THF or ethanol; pH control critical |

| Condensation with morpholine | Hydrazide + 4-Morpholineacetic acid derivative | Room temperature to 40 °C; solvent: ethanol or methanol; reaction time: 2–6 hours |

| Purification | Recrystallization from ethanol or chromatography | Use of silica gel column chromatography if needed |

Mechanistic Insights

- The hydrazide formation involves nucleophilic attack of hydrazine on the acid chloride, forming the hydrazide intermediate.

- The condensation step is a nucleophilic addition-elimination reaction where the hydrazide nitrogen attacks the carbonyl carbon of the morpholineacetic acid derivative, followed by dehydration to form the hydrazone double bond.

- The (Z)-configuration is favored due to intramolecular hydrogen bonding and steric factors.

Research Findings and Optimization

- Yield Optimization: Reaction yields are optimized by controlling the molar ratios of reagents, reaction temperature, and solvent polarity. Excess hydrazine can lead to side products, so stoichiometric balance is essential.

- Purity Assessment: Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity. The (Z)-isomer shows characteristic NMR shifts due to hydrogen bonding.

- Scale-Up Considerations: For larger scale synthesis, solvent choice and reaction time are adjusted to maintain product quality and minimize impurities.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature (Hydrazide step) | 0–5 °C | Prevents decomposition, controls reaction rate |

| Temperature (Condensation) | 20–40 °C | Ensures selective (Z)-isomer formation |

| Solvent | Ethanol, Methanol, THF | Influences solubility and reaction kinetics |

| Reaction Time | 2–6 hours | Sufficient for complete conversion |

| Molar Ratio (Hydrazine:Acid chloride) | ~1:1 | Avoids excess hydrazine side reactions |

| Purification Method | Recrystallization, Chromatography | Achieves high purity and isomer separation |

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

Research indicates that derivatives of 4-morpholineacetic acid exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that compounds derived from 4-morpholineacetic acid can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

- Case Study : A derivative was tested against breast cancer cell lines, showing a reduction in cell viability by over 60% at specific concentrations.

Antimicrobial Properties

The compound has shown potential antimicrobial effects against several bacterial strains:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : In vitro studies indicated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Synthesis and Derivatives

4-Morpholineacetic acid serves as a precursor for synthesizing various bioactive compounds. The synthesis methods typically involve:

- Reactions with Hydrazines : Leading to the formation of hydrazides which exhibit enhanced biological properties.

Table 1: Comparison of Morpholine Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Morpholineacetic Acid | Morpholine ring with acetic acid | Intermediate in drug synthesis |

| (5-Bromo-2-Oxo-3-Indolinylidene)Hydrazide | Indole structure with hydrazide | Potential anticancer activity |

| N-(4-Morpholinyl)acetamide | Acetamide derivative | Enhanced potency in assays |

Pharmaceutical Applications

The compound's derivatives are being explored for their potential use in pharmaceuticals:

- Drug Development : Research is ongoing to develop new drugs targeting specific diseases, utilizing the unique properties of morpholine derivatives.

- Clinical Trials : Some derivatives have entered preliminary clinical trials for evaluating their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes or interfere with the replication of viruses, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

Substituent Effects :

- Bromine atoms (as in the target compound and ) enhance lipophilicity and may improve membrane permeability or DNA intercalation.

- The morpholine ring (common in , and the target compound) increases solubility and metabolic stability compared to purely aromatic systems.

Stereochemistry: The (Z)-configuration in the target compound and 5-(Z)-arylidene-4-thiazolidinones may favor planar conformations, enhancing interactions with biological targets like enzymes or DNA.

Key Findings:

- Antiproliferative Potential: Bromine and electron-withdrawing groups (e.g., nitro, chloro) in hydrazide-hydrazones correlate with enhanced cytotoxicity, as seen in . The target compound’s bromo-indolinylidene group may similarly target cancer cell proliferation.

- Antimicrobial Activity : Morpholine-containing hydrazides (e.g., ) often exhibit moderate to strong antibacterial effects. The target compound’s indolinylidene moiety could further enhance DNA gyrase inhibition.

Biological Activity

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is a compound belonging to the acylhydrazone class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Properties

The synthesis of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- involves a condensation reaction between 4-morpholineacetic acid and 5-bromo-2-oxo-3-indolinylidene hydrazine. The structural characterization of synthesized compounds typically employs techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction.

Table 1: Summary of Synthetic Methods and Yields

| Compound Name | Starting Materials | Methodology | Yield (%) |

|---|---|---|---|

| 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- | 4-Morpholineacetic acid + 5-bromo-2-oxo-3-indolinylidene hydrazine | Condensation Reaction | 67–91% |

Biological Activities

The biological activity of this compound has been investigated in various studies. The focus has primarily been on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research highlights the potential of acylhydrazones, including the compound , as antimicrobial agents. A study demonstrated that several synthesized acylhydrazones exhibited significant antibacterial activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) . The mechanism behind this activity is believed to be related to the lipophilicity of the compounds and the presence of specific substituents that enhance their interaction with bacterial membranes.

Key Findings:

- Effective against MRSA strains.

- Antibacterial activity comparable to established antibiotics.

- Low toxicity towards normal cell lines.

Anticancer Activity

In addition to antimicrobial properties, acylhydrazones have shown promise in cancer treatment. The compound has been evaluated for cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis in certain cancer types .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study involving multiple acylhydrazones, 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide showed superior activity against several bacterial strains compared to traditional antibiotics .

- Cytotoxicity Assessment : An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-4-Morpholineacetic acid hydrazide derivatives?

- Methodological Answer : A common approach involves refluxing stoichiometric equivalents of the hydrazide precursor (e.g., 5-bromo-2-oxo-indole derivatives) with morpholine-containing acetic acid derivatives in acetic acid/sodium acetate. This is followed by recrystallization from DMF/acetic acid mixtures to isolate the (Z)-isomer . Key parameters include:

- Reaction Time : 2–5 hours under reflux (longer times improve yield but risk decomposition).

- Solvent System : Acetic acid acts as both solvent and catalyst.

- Workup : Sequential washing with acetic acid, ethanol, and ether minimizes impurities.

Q. How can the purity and stereochemical configuration (Z vs. E) of the compound be validated?

- Analytical Workflow :

- HPLC-PDA : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to resolve isomers. The (Z)-isomer typically elutes earlier due to reduced planarity .

- NMR : The (Z)-configuration shows distinct NOE correlations between the morpholine methylene protons and the hydrazide NH group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H]+ for C₁₅H₁₇BrN₄O₃ requires m/z 413.0412) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Conflicting cytotoxicity results (e.g., IC₅₀ variations across cancer cell lines) may arise from:

- Solubility Limitations : Poor aqueous solubility can lead to inconsistent dosing. Mitigate via PEG-400/water co-solvent systems .

- Metabolite Interference : UPLC-QtoF-MS/MS profiling (as in Lansium parasiticum studies) identifies active metabolites like 4-Morpholineacetic acid (12.2% abundance) that may synergize or antagonize effects .

- Experimental Design : Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to cross-validate bioactivity .

Q. What mechanistic insights explain the compound’s interaction with kinase targets?

- Hypothesis Testing :

- Molecular Docking : The morpholine ring’s oxygen and hydrazide NH groups form H-bonds with ATP-binding pockets (e.g., BRAF V600E kinase).

- Kinase Profiling : Use a 50-kinase panel with ADP-Glo™ assays to quantify inhibition. Prioritize kinases with <50% residual activity at 10 µM .

- Resistance Studies : Serial passaging of treated cells identifies mutations in kinase domains (e.g., gatekeeper residues) that reduce binding affinity .

Q. What strategies address challenges in quantifying this compound in biological matrices?

- Analytical Optimization :

- Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in acetonitrile improves recovery rates (>85%) .

- LC-MS/MS : MRM transitions (413.0 → 214.0 for quantification; 413.0 → 198.0 for confirmation) reduce matrix effects .

- Calibration Curves : Use deuterated internal standards (e.g., D₄-morpholine analog) to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.